

Physical and chemical properties of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine

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Compound of Interest

Compound Name: (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine

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Technical Guide: (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine is a chiral pyrrolidine derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its rigid, stereochemically defined structure, featuring a protected amine, a hydroxyl group, and a carboxamide moiety, makes it an important intermediate in the synthesis of complex molecules, including protease inhibitors. This guide provides an in-depth overview of its physical and chemical properties, a detailed synthesis protocol, and its relevance in medicinal chemistry.

Core Properties

Physical and Chemical Data

Quantitative data for **(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine** is not extensively documented in publicly available literature. The following table summarizes key identifiers and calculated properties. Experimental data, where available from commercial suppliers and analogous compounds, is provided as a reference.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₄	[1] [2]
Molecular Weight	230.26 g/mol	[1] [2]
CAS Number	109384-24-9	[2]
IUPAC Name	tert-butyl (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A

Structural Information

The structure of **(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine** is characterized by a five-membered pyrrolidine ring. The stereochemistry at the 2 and 4 positions is crucial for its application in asymmetric synthesis.

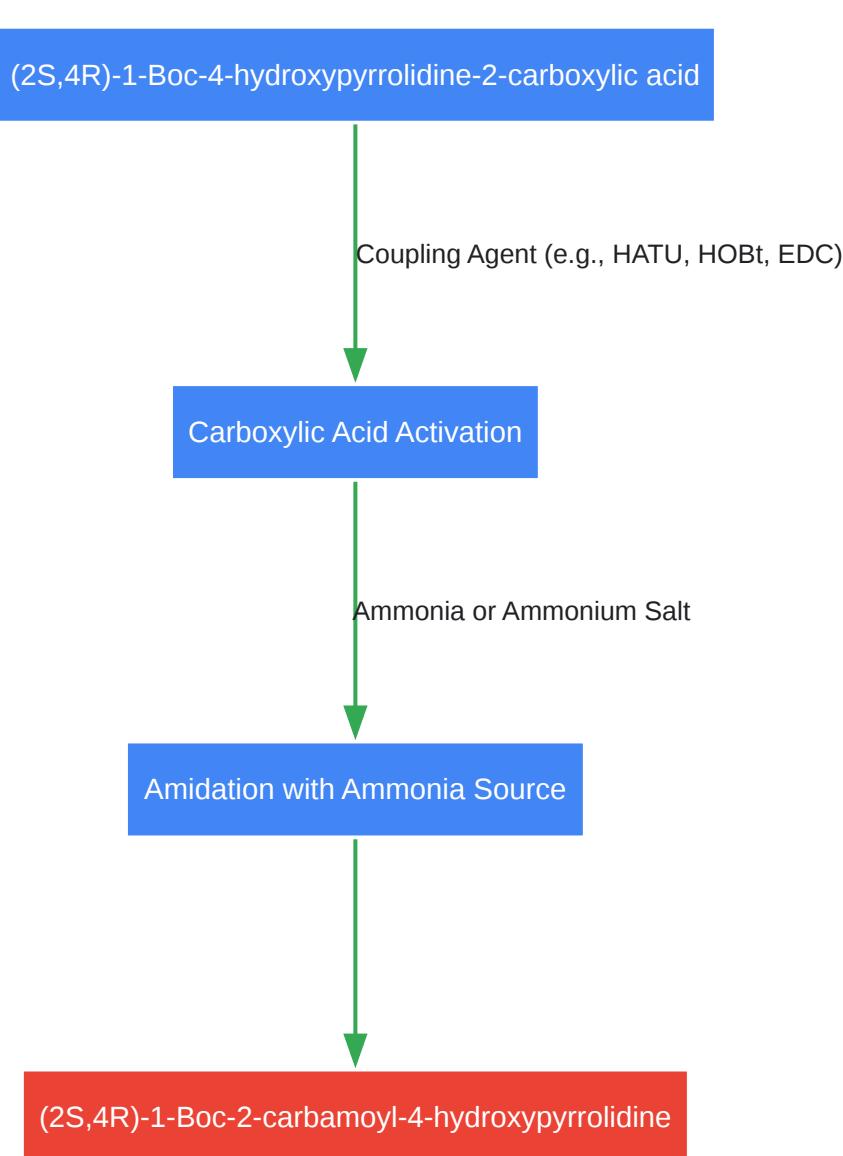
Caption: 2D Structure of **(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine**.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of **(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine** is not readily available in peer-reviewed journals. However, a plausible and commonly employed two-step synthesis route starts from the commercially available (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid (Boc-trans-4-hydroxy-L-proline).

Synthesis Workflow

The overall synthetic strategy involves the activation of the carboxylic acid group of the starting material, followed by amidation.



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Caption: General synthesis workflow.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard peptide coupling procedures and may require optimization.

Step 1: Activation of (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid

- Dissolve (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

- Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).
- Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

Step 2: Amidation

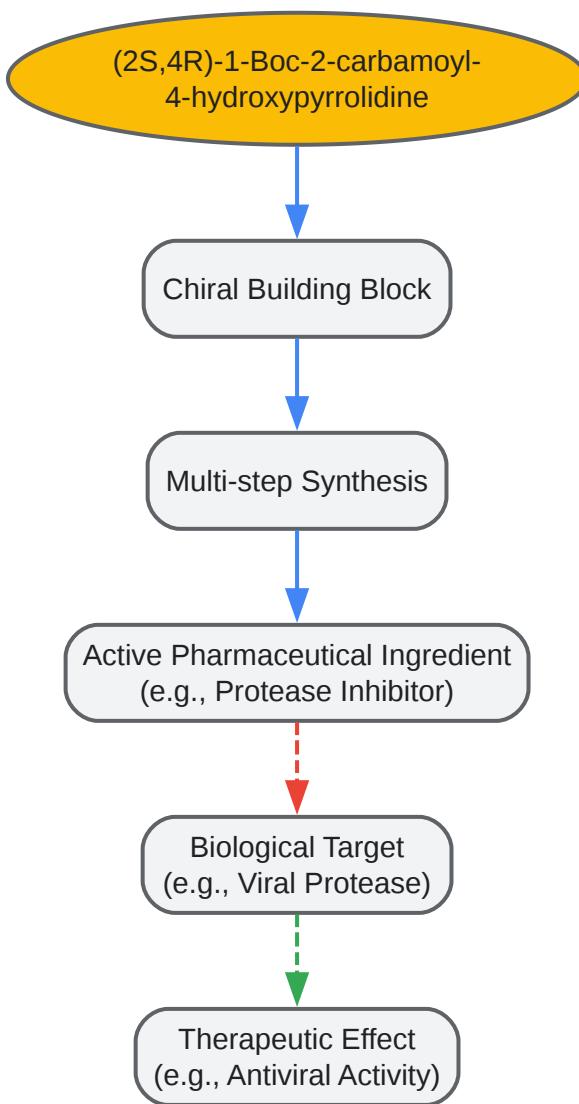
- To the solution containing the activated ester, add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride (1.5 equivalents). If using ammonium chloride, an additional equivalent of base (e.g., DIPEA) is required.
- Continue stirring the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine**.

Role in Drug Development

Pyrrolidine scaffolds are prevalent in a wide range of biologically active molecules. The specific stereochemistry and functional groups of **(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine** make it a key intermediate in the synthesis of targeted therapeutics, particularly protease inhibitors for viral diseases.

Application as a Pharmaceutical Intermediate

The pyrrolidine ring system can mimic the transition state of peptide bond hydrolysis, making it an effective core for protease inhibitors. The hydroxyl group at the 4-position can be further functionalized to enhance binding affinity and selectivity to the target enzyme. The carbamoyl group at the 2-position can also participate in hydrogen bonding interactions within the active site of a protease. While specific signaling pathways directly modulated by this compound are not documented, its role as a synthetic intermediate implies its contribution to the development of drugs that target critical enzymatic pathways in pathogens.



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Caption: Role as a pharmaceutical intermediate.

Conclusion

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine is a synthetically important molecule with significant potential in drug discovery and development. While detailed experimental data is sparse in the public domain, its structural features and the established chemistry of its precursors allow for its effective use as a chiral building block. Further research into its properties and applications is warranted to fully exploit its potential in medicinal chemistry.

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